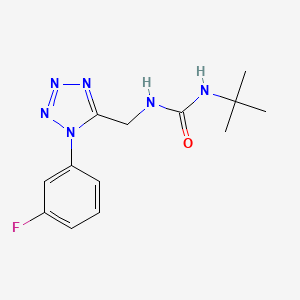![molecular formula C20H19BrN2O3S2 B2449516 N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207015-23-3](/img/structure/B2449516.png)
N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19BrN2O3S2 and its molecular weight is 479.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
Research has explored the synthesis and pharmacological evaluation of compounds related to N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, focusing on introducing fluorinated amide substituents for clinical evaluation. These studies have demonstrated the selectivity of such compounds as leukotriene receptor antagonists, highlighting their potential in medical applications (Jacobs et al., 1994).
Regioselective Synthesis
Another aspect of research involves the regioselective synthesis of related compounds, like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. This synthesis is achieved through direct lithiations and a bromination reaction, emphasizing the compound's structural versatility and potential for diverse applications (Bar & Martin, 2021).
Antibacterial and Antifungal Activities
Several studies have demonstrated the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, suggesting their usefulness in developing new antimicrobial agents. This research highlights the biological activity of these compounds, which is crucial for pharmaceutical development (Vasu et al., 2003), (Vasu et al., 2005).
Potential in Treating Cystic Fibrosis
Research on sulfamoyl-4-oxoquinoline-3-carboxamides, a similar compound, has shown potential for treating cystic fibrosis by correcting defective gating of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This finding opens avenues for therapeutic interventions in genetic disorders like cystic fibrosis (Suen et al., 2006).
Anti-inflammatory Activity
The synthesis and evaluation of anti-inflammatory activities of various thiophene-3-carboxamide derivatives have been studied, with findings showing promising results for novel anti-inflammatory agents with better efficacy and reduced side effects (Cong Ri-gang, 2007).
Inhibitory Effects on Plasmodium falciparum
Benzothiophene carboxamide derivatives, closely related to the compound , have been identified as potent inhibitors of Plasmodium enoyl‐ACP reductase, suggesting their potential as antimalarial agents. This research contributes to the ongoing fight against malaria (Banerjee et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S2/c1-13-5-4-6-16(11-13)23(3)28(25,26)18-9-10-27-19(18)20(24)22-15-7-8-17(21)14(2)12-15/h4-12H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXOAAZYNWBROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)
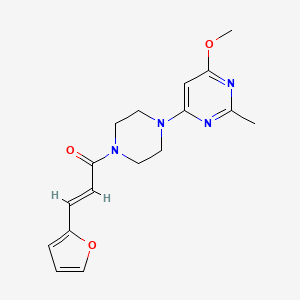
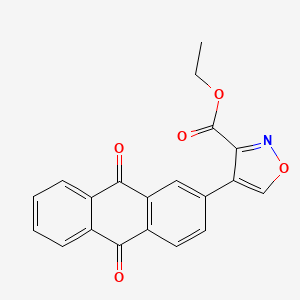
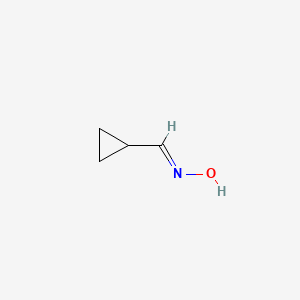
![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)

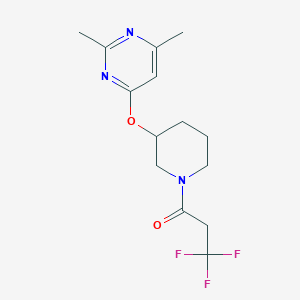
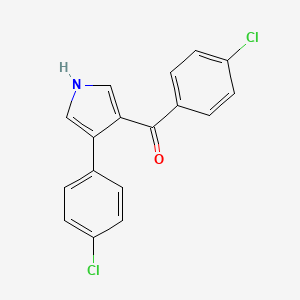
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)


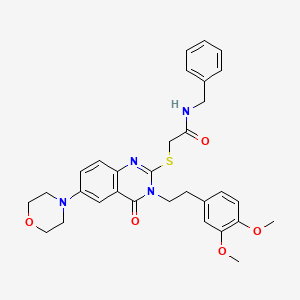
![4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)](/img/structure/B2449454.png)
